molecular formula C15H22BrF3N4O2 B10965570 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(morpholin-4-yl)propyl]propanamide

3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(morpholin-4-yl)propyl]propanamide

Cat. No.: B10965570
M. Wt: 427.26 g/mol
InChI Key: NWNADYAHQBMUSU-UHFFFAOYSA-N
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Description

3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-MORPHOLINOPROPYL)PROPANAMIDE is a complex organic compound featuring a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-MORPHOLINOPROPYL)PROPANAMIDE typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that has been extensively studied for its efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-MORPHOLINOPROPYL)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-MORPHOLINOPROPYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-MORPHOLINOPROPYL)PROPANAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-MORPHOLINOPROPYL)PROPANAMIDE is unique due to its combination of a pyrazole ring with bromine, methyl, and trifluoromethyl substitutions. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22BrF3N4O2

Molecular Weight

427.26 g/mol

IUPAC Name

3-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(3-morpholin-4-ylpropyl)propanamide

InChI

InChI=1S/C15H22BrF3N4O2/c1-11-13(16)14(15(17,18)19)21-23(11)6-3-12(24)20-4-2-5-22-7-9-25-10-8-22/h2-10H2,1H3,(H,20,24)

InChI Key

NWNADYAHQBMUSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NCCCN2CCOCC2)C(F)(F)F)Br

Origin of Product

United States

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